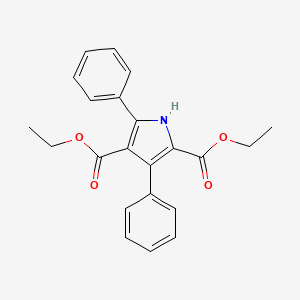
Diethyl 3,5-diphenyl-1h-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of two phenyl groups and two ester groups attached to the pyrrole ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl acetylenedicarboxylate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but with methyl groups instead of phenyl groups.
Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups on the pyrrole ring.
Uniqueness
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
3651-14-7 |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-21(24)18-17(15-11-7-5-8-12-15)20(22(25)27-4-2)23-19(18)16-13-9-6-10-14-16/h5-14,23H,3-4H2,1-2H3 |
InChI-Schlüssel |
OXVMXZKQWBYDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
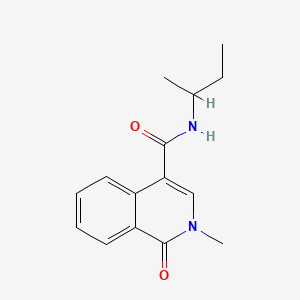

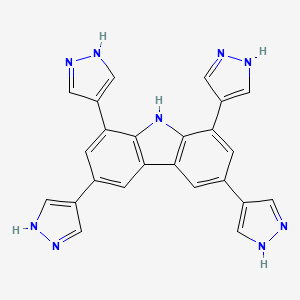
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
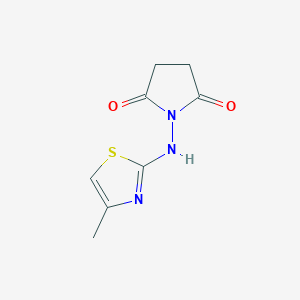
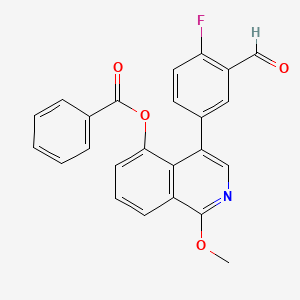
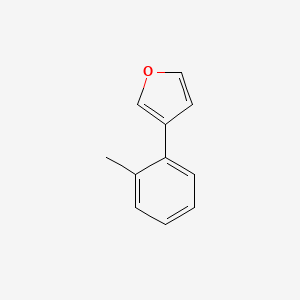
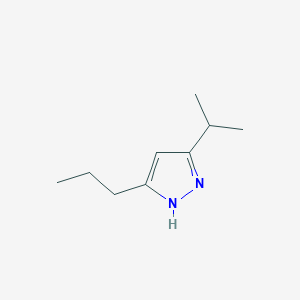
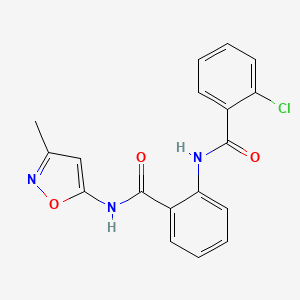
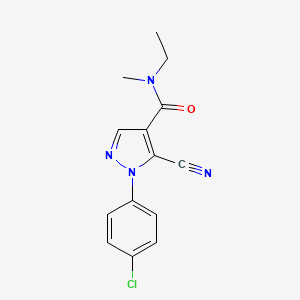
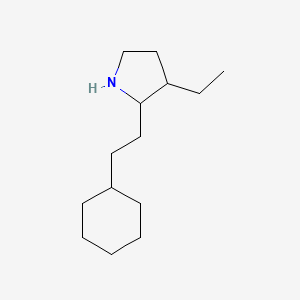
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
